7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
CAS No. |
193201-63-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-benzyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO2/c1-2-4-12(5-3-1)10-13-11-14(6-7-15-13)16-8-9-17-14/h1-5,13,15H,6-11H2 |
InChI Key |
HRLONMPLBXNTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC12OCCO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Molecular Structure, Conformation, and Reactivity of 7 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane
Conformational Analysis of Spiro[4.5]decane and Related Systems
The conformational preferences of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane are primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize torsional strain. nih.gov The spirocyclic nature of the molecule, where two rings are connected by a single atom, introduces significant conformational constraints. researchgate.net In the case of the spiro[4.5]decane system, the cyclohexane ring (or its heteroatomic analogue) and the cyclopentane ring (or its heteroatomic analogue) are locked in a specific relative orientation.
The piperidine ring in related systems can exist in various conformations, including chair, boat, and twist-boat forms. rsc.orgacs.org However, the chair conformation is generally the most stable. The orientation of substituents on the piperidine ring, whether axial or equatorial, can be influenced by several factors, including steric hindrance and electronic effects. nih.gov For instance, in fluorinated piperidines, the preference for an axial or equatorial position of the fluorine atom can be manipulated by solvent polarity and the presence of other substituents. nih.govd-nb.info In N-methyl piperidine, the inversion of the tertiary amine group between equatorial and axial alignments contributes to the conformational landscape. rsc.org The rigid nature of the spiro[4.5]decane framework limits the conformational flexibility of the piperidine ring, making it a predictable scaffold for presenting appended functional groups. tandfonline.com
Structural Rigidity and Three-Dimensionality of Spirocyclic Scaffolds in Molecular Design
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their unique three-dimensional (3D) architecture and conformational rigidity. rsc.orgresearchgate.net Unlike flat, aromatic systems, spirocycles possess a high fraction of sp³-hybridized carbon atoms, which imparts a distinct 3D character to the molecule. bldpharm.combldpharm.com This three-dimensionality is crucial for enabling specific interactions with the complex binding sites of biological targets. tandfonline.com
The key advantages of incorporating spirocyclic scaffolds like 1,4-dioxa-8-azaspiro[4.5]decane in molecular design include:
Reduced Conformational Entropy: The inherent rigidity of the spirocyclic system restricts the number of accessible conformations. researchgate.net This pre-organization of the molecule can lead to a smaller entropic penalty upon binding to a target protein, potentially increasing binding affinity.
Precise Vectorial Display of Substituents: The rigid framework allows for the precise and predictable orientation of functional groups in three-dimensional space. This is particularly advantageous in structure-based drug design, where specific interactions with a protein's active site are desired. tandfonline.com
Exploration of Novel Chemical Space: The unique 3D shapes of spirocycles allow for the exploration of novel areas of chemical space that are not accessible with more traditional, planar scaffolds. rsc.orgnih.gov This can lead to the discovery of compounds with novel biological activities and improved intellectual property positions.
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can lead to improved physicochemical properties such as increased solubility and metabolic stability compared to their flatter aromatic counterparts. bldpharm.comtandfonline.com
The table below summarizes the key attributes of spirocyclic scaffolds in the context of molecular design.
| Attribute | Description | Implication in Molecular Design |
| Three-Dimensionality | High fraction of sp³-hybridized carbons, leading to non-planar structures. bldpharm.combldpharm.com | Enhanced interactions with 3D biological targets and exploration of novel chemical space. tandfonline.comrsc.org |
| Structural Rigidity | Limited number of well-defined conformations due to the spirocyclic fusion. tandfonline.comresearchgate.net | Reduced entropic penalty upon binding, leading to potentially higher affinity and selectivity. researchgate.net |
| Tunable Exit Vectors | Substituents can be placed in specific and predictable spatial orientations. | Precise positioning of pharmacophoric groups for optimal target engagement. tandfonline.com |
| Novelty | Provides access to unique and underexplored regions of chemical space. nih.gov | Opportunity for discovering new biological activities and securing intellectual property. |
| Improved Properties | Can enhance aqueous solubility and metabolic stability. bldpharm.comtandfonline.com | Favorable pharmacokinetic profiles for drug candidates. |
Chemical Transformations and Functionalization Strategies of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The synthetic utility of the 1,4-dioxa-8-azaspiro[4.5]decane core lies in its potential for diversification through various chemical transformations. The presence of the secondary amine within the piperidine ring and the carbon-hydrogen bonds on the scaffold provide multiple handles for functionalization.
Diversification via Standard Organic Transformations
The secondary amine of the 1,4-dioxa-8-azaspiro[4.5]decane core is a key site for diversification. Standard organic transformations that can be applied to this functional group include:
N-Alkylation and N-Arylation: Introduction of a wide range of substituents on the nitrogen atom.
Acylation: Formation of amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Reductive Amination: A versatile method for introducing diverse substituents by reacting the amine with aldehydes or ketones in the presence of a reducing agent. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions can be employed to form C-N bonds.
The piperidine ring itself can also be functionalized. For example, enamines derived from piperidine are valuable intermediates in reactions like the Stork enamine alkylation. wikipedia.org Furthermore, various methods exist for the synthesis and functionalization of the piperidine ring system, which can be adapted for the elaboration of the azaspirocyclic core. youtube.comorganic-chemistry.org
Radical C–H Functionalization of Azaspirocycles
Direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for molecular diversification. nih.gov In recent years, radical C–H functionalization has emerged as a particularly effective method for modifying saturated heterocycles, including azaspirocycles. acs.orgnih.gov
Photoredox catalysis has become a prominent tool for initiating radical C–H functionalization reactions under mild conditions. nih.govacs.org These reactions typically involve the generation of a radical intermediate from a C–H bond, which can then be trapped by a suitable coupling partner. rsc.orgnih.gov For azaspirocycles like this compound, the C–H bonds alpha to the nitrogen atom are particularly susceptible to radical abstraction. acs.org
Visible-light photoredox catalysis can be used to generate an α-amino radical, which can then participate in various C-C bond-forming reactions, such as the aza-Henry reaction. semanticscholar.orgresearchgate.net This approach allows for the direct installation of functional groups onto the azaspirocyclic scaffold, bypassing the need for pre-functionalized starting materials. The reactivity and selectivity of such radical functionalizations can be influenced by the specific spirocyclic framework. acs.org
Strategic Incorporation and Elaboration of Exit Vectors for Chemical Space Exploration
In the context of library design and chemical space exploration, "exit vectors" refer to the points of attachment on a molecular scaffold where substituents can be introduced. chemrxiv.org The rigid and three-dimensional nature of spirocyclic scaffolds makes them ideal platforms for the strategic placement of exit vectors. The well-defined conformational preferences of the 1,4-dioxa-8-azaspiro[4.5]decane core allow for the precise spatial projection of substituents into different regions of chemical space. tandfonline.com
The concept of exit vector plots (EVPs) can be used to analyze and visualize the chemical space covered by a given scaffold. rsc.orgresearchgate.netresearchgate.net By systematically varying the substituents at different exit vectors on the azaspirocyclic core, a diverse library of compounds can be generated. This diversity-oriented synthesis approach is valuable for screening against biological targets to identify new lead compounds. nih.govnih.gov The strategic functionalization of the azaspirocycle can be achieved through a combination of the standard organic transformations and radical C–H functionalization methods described above. This allows for a comprehensive exploration of the chemical space around this privileged scaffold. nih.govresearchgate.net
Role of 7 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane in Advanced Chemical Biology and Medicinal Chemistry Research
Strategic Use as a Privileged Scaffold in Ligand and Probe Design
The 1,4-dioxa-8-azaspiro[4.5]decane framework, particularly when functionalized with a benzyl (B1604629) group at the nitrogen atom, is recognized as a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular cores that are capable of binding to multiple, often unrelated, biological targets. The utility of this spirocyclic system stems from its well-defined three-dimensional (3D) structure. tandfonline.com Unlike planar aromatic systems, spirocycles present their substituents in precise vectors, allowing for more specific and high-affinity interactions within the complex 3D architecture of protein binding sites. tandfonline.com
The rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target protein, which can contribute to higher binding affinity. sk.ru This structural pre-organization is a key advantage in the design of potent ligands. The 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane scaffold combines several favorable features: the piperidine (B6355638) ring provides a basic nitrogen atom that can form crucial salt-bridge interactions, the benzyl group can engage in hydrophobic or pi-stacking interactions, and the dioxolane portion can influence solubility and metabolic stability. This combination of features makes it an attractive starting point for developing ligands and probes for a variety of biological targets, including G-protein coupled receptors and enzymes. smolecule.com Its derivatives have been successfully developed as imaging agents, demonstrating the scaffold's versatility in creating biologically active molecules. smolecule.com
Integration into Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. frontiersin.org FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to identify weak but high-quality binders, which are then optimized into more potent lead compounds. frontiersin.orgdrugdiscoverychemistry.com Spirocyclic scaffolds are increasingly valued in this approach.
The design of fragment libraries is crucial for the success of FBDD campaigns. There is a growing emphasis on incorporating 3D-rich structures to explore chemical space more effectively than the predominantly flat, sp2-hybridized compounds found in many commercial libraries. spirochem.com Spirocyclic frameworks, such as 1,4-dioxa-8-azaspiro[4.5]decane, are ideal for constructing these next-generation fragment libraries. tandfonline.comresearchgate.net
Key features of spirocyclic fragment libraries include:
Increased Three-Dimensionality: These fragments possess a higher fraction of sp3-hybridized carbon atoms (Fsp3), leading to more complex and defined 3D shapes. This allows them to make more specific and optimized interactions with protein binding pockets. researchgate.net
Structural Novelty: Spirocyclic fragments represent a less explored area of chemical space, increasing the probability of finding novel intellectual property and identifying hits for challenging biological targets. spirochem.comspirochem.com
Synthetic Tractability: The development of robust synthetic methodologies allows for the creation of diverse libraries of spirocyclic fragments. These synthetic routes are often designed to incorporate "exit vectors"—specific points on the scaffold where chemical modifications can be easily made for subsequent optimization. spirochem.comresearchgate.net
The goal is to create a collection of fragments that effectively samples diverse shapes and pharmacophoric features, providing high-quality starting points for lead generation. spirochem.comacs.org
Once a spirocyclic fragment "hit" is identified and its binding mode is confirmed, typically through biophysical methods or X-ray crystallography, the process of hit-to-lead optimization begins. sk.ruspirochem.com The objective is to grow the fragment into a more potent lead compound while maintaining or improving its drug-like properties. spirochem.com The defined structure of spirocyclic scaffolds provides a rigid platform for systematic exploration of structure-activity relationships (SAR). sk.ru
Methodologies for optimizing spirocyclic hits include:
Vector-Based Growth: Chemists exploit the defined exit vectors of the spirocyclic core to add functional groups that can interact with adjacent pockets of the target protein, thereby increasing potency. spirochem.comnih.gov
Scaffold Hopping and Isosteric Replacement: In some cases, parts of the scaffold or its substituents may be replaced with bioisosteres to improve properties such as potency, selectivity, or metabolic stability (ADME properties). spirochem.comnih.gov For example, a new spirolactam-based lead structure was identified by exploiting these concepts. nih.gov
Structure-Guided Design: If a co-crystal structure of the fragment bound to the target is available, computational tools can be used to guide the design of modifications that enhance binding interactions. This rational design approach accelerates the optimization process. nih.gov
The transition from a low-affinity fragment to a high-potency lead compound often involves significant structural modifications, but the rigid spirocyclic core provides a stable anchor point throughout the optimization campaign. sk.runih.gov
Exploration of Molecular Interactions with Biological Targets
The unique structural characteristics of the this compound scaffold have led to its exploration as a ligand for various biological targets. Research has particularly focused on its interactions with sigma receptors and its potential as a core for enzyme inhibitors.
Sigma (σ) receptors, which are divided into σ1 and σ2 subtypes, are implicated in a range of neurological disorders and are overexpressed in several types of cancer cells. Consequently, they are attractive targets for both therapeutic agents and diagnostic imaging probes. Derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their ability to bind to these receptors. figshare.comnih.gov
One notable study focused on a closely related derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which was developed as a potential radioligand for PET imaging. figshare.comnih.gov This compound demonstrated high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. figshare.comnih.gov The binding affinities are summarized in the table below.
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | 30-fold |
| σ2 Receptor | 162 ± 20 |
These results highlight the suitability of the substituted 1,4-dioxa-8-azaspiro[4.5]decane scaffold for generating potent and selective σ1 receptor ligands. figshare.comnih.gov Further in vivo studies confirmed that radiolabeled versions of this compound specifically bind to σ1 receptors and accumulate in tumors, underscoring its potential for cancer imaging. figshare.comnih.gov
The hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes are key regulators of the cellular response to low oxygen levels and are important targets for the treatment of anemia and ischemic diseases. rsc.orgnih.gov Research has identified spiro[4.5]decanone derivatives as a template for potent PHD inhibitors. rsc.orgresearchgate.net
While the core is a decanone rather than a decane, the studies reveal how this spirocyclic system can be effectively utilized to inhibit this class of enzymes. The inhibitors are designed to mimic the co-substrate, 2-oxoglutarate, and interact with the enzyme's active site. Crystallographic studies have shown that the spiro[4.5]decanone scaffold positions key functional groups to chelate the active site Fe(II) ion, which is essential for enzymatic activity. researchgate.net The mechanism involves the tertiary amine of the piperidine ring and a nitrogen atom from an appended pyridinyl group coordinating with the iron center, effectively blocking the enzyme's function. researchgate.net The rigid spirocyclic structure serves as a platform to correctly orient these metal-binding groups, demonstrating the utility of this scaffold class in designing potent and selective enzyme inhibitors. rsc.org
Interaction with Neurotransmitter Systems (e.g., Serotonin, Norepinephrine Pathways)
The structural framework of this compound, particularly the benzylpiperidine core, suggests a potential for interaction with monoamine neurotransmitter systems, including the serotonin (5-HT) and norepinephrine (NE) pathways. Research into analogous compounds, specifically 4-benzylpiperidine carboxamides, has demonstrated that modifications to this core structure can significantly influence the inhibition of serotonin and norepinephrine reuptake. nih.govbiomolther.org These findings indicate that the benzylpiperidine moiety can serve as a scaffold for developing agents that modulate the activity of serotonin and norepinephrine transporters (SERT and NET). nih.gov
The mechanism of action for such compounds generally involves blocking the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. mayoclinic.org This blockage leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. mayoclinic.org The specific affinity and selectivity for SERT and NET are influenced by the nature of the aromatic substituents and the length of the carbon linkers within the molecule. nih.govbiomolther.org For instance, in studies of 4-benzylpiperidine carboxamides, the presence of a biphenyl ring was shown to enhance the inhibition of the serotonin transporter. biomolther.org While direct studies on this compound's effects on these pathways are not extensively documented in the reviewed literature, its structural similarity to known serotonin and norepinephrine reuptake inhibitors suggests it as a candidate for investigation in this area.
General Principles of Molecular Targeting and Modulation of Enzyme/Receptor Activity
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key element in the design of molecules for specific biological targets, notably sigma receptors. smolecule.com Derivatives of this compound have been investigated as high-affinity ligands for sigma-1 (σ1) receptors. nih.govacs.org The benzyl group in this compound is a critical feature that likely contributes to its binding affinity and selectivity for specific receptor sites.
The principle of molecular targeting involves the design of a molecule that will preferentially bind to a specific biological target, such as a receptor or an enzyme, to elicit a desired physiological response. The interaction between the ligand (in this case, a derivative of this compound) and its target is governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The three-dimensional shape and electronic properties of the molecule are crucial for a precise fit into the binding pocket of the target protein.
For instance, a fluoroethoxy)benzyl derivative of 1,4-dioxa-8-azaspiro[4.5]decane has demonstrated high affinity for σ1 receptors, with a notable selectivity over σ2 receptors and the vesicular acetylcholine transporter. nih.govacs.org This specificity indicates that the molecular structure is well-suited for the binding site of the σ1 receptor. Modulation of the receptor's activity upon binding can either activate or inhibit its function, leading to downstream cellular effects. The development of such targeted ligands is a cornerstone of modern medicinal chemistry, aiming to create therapies with high efficacy and minimal off-target effects.
DNA Interaction and Intercalation Studies (mechanistic insights)
While the primary research focus for this compound and its close analogs has been on their interaction with protein targets like sigma receptors, the potential for small molecules to interact with nucleic acids is a significant area of chemical biology. Generally, small molecules can bind to DNA through several modes, including intercalation, groove binding, and electrostatic interactions. nih.govmdpi.com
There is currently a lack of specific studies in the reviewed scientific literature detailing the interaction or intercalation of this compound with DNA. The non-planar, spirocyclic nature of the 1,4-dioxa-8-azaspiro[4.5]decane core might not be ideal for classical intercalation. However, the presence of the benzyl group provides an aromatic moiety that could potentially interact with DNA grooves. Further research, such as UV-Vis absorption spectroscopy, circular dichroism, and viscosity measurements, would be necessary to determine if this compound or its derivatives have any affinity for DNA and to elucidate the potential mode of binding. mdpi.commdpi.com
Development of Radioligands for Molecular Imaging and Probe Applications
A significant application of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is in the development of radioligands for molecular imaging techniques, particularly Positron Emission Tomography (PET). nih.govacs.org PET is a non-invasive imaging modality that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.gov
Researchers have successfully synthesized and evaluated an 18F-labeled derivative of 1,4-dioxa-8-azaspiro[4.5]decane as a radioligand for σ1 receptors. nih.govacs.org Specifically, 8-(4-(2-[18F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a) was developed and showed high affinity for σ1 receptors. nih.govacs.org This radioligand was prepared with high radiochemical purity and specific activity, which are crucial parameters for successful PET imaging. nih.govacs.org
Future Research Directions and Emerging Challenges in 7 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane Chemistry
Development of Novel, Efficient, and Sustainable Synthetic Routes
The efficient and sustainable synthesis of 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is paramount for its extensive investigation and potential commercialization. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on the development of more streamlined and environmentally benign synthetic routes.
Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry present promising avenues for exploration. MAOS has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including spiro-derivatives. arkat-usa.orgnih.govnih.gov Similarly, flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the multi-step synthesis of complex molecules. mdpi.comuc.pt
Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and environmental impact. chemijournal.comfrontiersin.orggctlc.orgmdpi.comnih.gov For instance, domino reactions, which allow for the formation of multiple bonds in a single synthetic operation, can significantly improve the efficiency and sustainability of the synthesis of complex scaffolds like this compound. researchgate.netnih.gov
Table 1: Comparison of Conventional and Modern Synthetic Methodologies
| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Energy Consumption | High | Low to moderate | Low |
| Scalability | Often challenging | Moderate | Excellent |
| Safety | Potential for thermal runaways | Improved safety features | Enhanced safety through small reaction volumes |
| Waste Generation | Can be significant | Often reduced | Minimized |
Advancements in Asymmetric Synthesis and Precise Chiral Control
The spirocyclic core of this compound contains a stereocenter at the spiro-carbon, meaning it can exist as a pair of enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of asymmetric synthetic methods to produce single enantiomers is crucial.
Future research will likely focus on two main strategies for achieving precise chiral control: the use of chiral auxiliaries and the development of enantioselective catalytic methods . Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. scielo.org.mxwikipedia.orgspringerprofessional.deresearchgate.netsigmaaldrich.com While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.
A more elegant and atom-economical approach is the use of chiral catalysts. N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool for the enantioselective construction of spirocyclic systems. researchgate.net The development of novel chiral catalysts, including metal-based and organocatalysts, that can efficiently and selectively produce one enantiomer of this compound will be a significant area of investigation.
Table 2: Strategies for Asymmetric Synthesis of Azaspiro[4.5]decanes
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Generally reliable and predictable. | Requires additional synthetic steps for attachment and removal. |
| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | More atom-economical and efficient. | Catalyst development can be challenging and expensive. |
Deeper Computational Insights into Complex Reactivity and Selectivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT) , can provide invaluable insights into the reactivity and selectivity of chemical reactions. For the synthesis of this compound, DFT calculations can be employed to:
Elucidate reaction mechanisms: By modeling the energy profiles of different reaction pathways, researchers can gain a deeper understanding of how the spirocyclic core is formed. researchgate.net
Predict stereochemical outcomes: DFT can be used to rationalize and predict the diastereoselectivity and enantioselectivity of asymmetric reactions, aiding in the design of more effective chiral catalysts and auxiliaries.
Analyze conformational preferences: Understanding the three-dimensional shape and conformational flexibility of this compound is crucial for predicting its interaction with biological targets. libretexts.orgchemistrysteps.com
Molecular docking studies can also be used to predict the binding mode of this compound and its derivatives to various biological targets, guiding the design of new compounds with improved potency and selectivity.
Exploration of Novel Biological Target Classes for Scaffold Utility
Initial research on related azaspiro compounds has identified sigma receptors as a potential biological target. However, the unique structural features of the this compound scaffold suggest that it may interact with a broader range of biological targets. Future research should focus on exploring the therapeutic potential of this scaffold in other disease areas.
For example, various spirocyclic compounds have demonstrated promising anticancer activity . nih.govresearchgate.netnih.govmdpi.com Screening of this compound and its derivatives against a panel of cancer cell lines could reveal novel anticancer agents. Additionally, the neuroprotective properties of some azaspiro compounds suggest that this scaffold could be relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com Other potential therapeutic areas to explore include infectious diseases and inflammatory conditions. nih.gov
Table 3: Potential Therapeutic Applications of Azaspiro[4.5]decane Derivatives
| Therapeutic Area | Rationale |
|---|---|
| Oncology | Many spirocyclic compounds exhibit cytotoxic effects against cancer cells. nih.govresearchgate.netnih.gov |
| Neurodegenerative Diseases | Some azaspiro derivatives have shown neuroprotective effects. mdpi.com |
| Infectious Diseases | Azaspirocycles have been investigated as potential anti-infective agents. nih.gov |
| Inflammatory Diseases | Certain spiro compounds have demonstrated anti-inflammatory properties. nih.gov |
Synergistic Integration with Artificial Intelligence and Machine Learning for De Novo Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery. In the context of this compound, these technologies can be leveraged for:
De novo design: Generative models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) algorithms, can be used to design novel spirocyclic scaffolds with optimized properties. nih.govarxiv.orgmdpi.comarxiv.orgnih.govemerginginvestigators.orgarxiv.orgopenreview.netnih.govchemrxiv.org These models can learn the underlying patterns in large chemical datasets and generate new molecules with desired characteristics, such as high binding affinity for a specific target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Bioactivity prediction: ML models can be trained to predict the biological activity of new compounds, allowing for the rapid screening of virtual libraries and the prioritization of candidates for synthesis and testing. nih.gov
Scaffold hopping: AI-powered tools can be used to identify novel scaffolds that mimic the biological activity of known drugs but possess different chemical structures, potentially leading to new intellectual property and improved drug-like properties.
Q & A
Q. What are the recommended synthetic routes for 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, and how can reaction conditions be optimized?
The compound can be synthesized via spirocyclization of precursors such as 1,1-pentamethylene oxalic acid derivatives and benzylamine analogs. A typical approach involves nucleophilic substitution or cycloaddition reactions under acidic or basic conditions. For example, similar spirocyclic azaspiro compounds are synthesized using urea and oxalic acid derivatives in refluxing ethanol, yielding ~52% after purification . Optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature control (60–100°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and spirocyclic oxygen/nitrogen environment (e.g., δ 3.5–4.5 ppm for dioxane protons) .
- HRMS (ESI-TOF) : To verify molecular weight (calculated for C₁₃H₁₇NO₂: 219.123 Da) .
- X-ray crystallography : For absolute stereochemistry determination, though limited data exists for this specific derivative. Analogous compounds show chair conformations in dioxane rings .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to moisture or light. Storage recommendations:
- Short-term : Desiccated at 2–8°C in amber vials.
- Long-term : Sealed under argon at –20°C. Avoid strong acids/bases, as the dioxane ring is susceptible to hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR strategies include:
- Substituent modifications : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
- Spiro-ring variations : Compare 1,4-dioxa-8-azaspiro[4.5]decane derivatives with sulfur or nitrogen analogs (e.g., 1,4-dithia-8-azaspiro[4.5]decane) to study ring flexibility and heteroatom interactions .
- In vitro assays : Use radioligand displacement (e.g., σ₁ receptor binding with ¹⁸F-labeled analogs) or enzyme inhibition (e.g., HDACs) to quantify activity .
Q. What in vivo or in vitro models are suitable for studying the pharmacological potential of this compound?
- Tumor imaging : Radiolabel with ¹⁸F for PET imaging of σ₁ receptor-rich tumors, as demonstrated for structurally related spirocyclic compounds .
- Neuropharmacology : Test GABAergic modulation in rodent models of anxiety, leveraging precedents from methyl-substituted analogs .
- Metabolic stability : Use liver microsomes or hepatocyte assays to evaluate cytochrome P450-mediated degradation .
Q. How can researchers resolve contradictions in reported biological data for azaspiro compounds?
Discrepancies in activity (e.g., σ₁ vs. σ₂ receptor affinity) may arise from stereochemical differences or assay conditions. Mitigation strategies:
- Cross-validate assays : Compare radioligand binding (e.g., [³H]pentazocine for σ₁) with functional cAMP assays.
- Control stereochemistry : Use enantiomerically pure samples (e.g., (R)- vs. (S)-configured derivatives) .
- Purity verification : Ensure >97% purity via HPLC (C18 column, acetonitrile/water mobile phase) to exclude confounding impurities .
Methodological Challenges
Q. What analytical techniques are critical for detecting low-abundance degradation products?
- LC-MS/MS : Monitor for hydrolyzed dioxane rings (m/z 157.213 → fragments at m/z 85, 99) .
- TGA/DSC : Identify thermal decomposition thresholds (>200°C for most spirocycles) .
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) with forced degradation (UV light, H₂O₂) .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Model nucleophilic attack at the spirocyclic nitrogen or oxygen atoms (e.g., Fukui indices for electrophilicity) .
- Molecular docking : Predict binding to σ₁ receptors using homology models based on PDB 5HK1 .
- ADMET prediction : Tools like SwissADME to estimate logP (predicted ~2.1) and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
